4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine
Overview
Description
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine is a complex organic compound with the molecular formula C19H21N3O3S and a molecular weight of 371.45 g/mol This compound features a pyrazole ring substituted with a furyl group and a piperidine ring substituted with a sulfonyl group
Preparation Methods
The synthesis of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine involves multiple steps, typically starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones . The furyl group can be introduced via a Suzuki coupling reaction, while the piperidine ring is often synthesized through nucleophilic substitution reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the sulfonyl group to a sulfide.
Coupling Reactions: The furyl group can participate in Suzuki or Heck coupling reactions, forming new carbon-carbon bonds.
Scientific Research Applications
4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1-(4-methylphenyl)sulfonylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-4-6-16(7-5-14)26(23,24)22-10-8-15(9-11-22)17-13-18(21-20-17)19-3-2-12-25-19/h2-7,12-13,15H,8-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUHCFJMCAWSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150109 | |
Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-31-1 | |
Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321848-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(2-Furanyl)-1H-pyrazol-3-yl]-1-[(4-methylphenyl)sulfonyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601150109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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